molecular formula C8H18N2 B13344171 (S)-2-Butylpiperazine

(S)-2-Butylpiperazine

Cat. No.: B13344171
M. Wt: 142.24 g/mol
InChI Key: CTEGAXWZJISNOR-QMMMGPOBSA-N
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Description

(S)-2-Butylpiperazine is a chiral piperazine derivative serving as a versatile and privileged scaffold in medicinal chemistry and organic synthesis. The piperazine ring is a frequently utilized heterocycle in biologically active compounds, valued for its impact on physicochemical properties, structural characteristics, and ease of handling in synthetic chemistry . The chiral (S)-configuration at the 2-position, further modified with a butyl chain, makes this compound a critical intermediate for constructing sophisticated molecules with specific stereochemical requirements. This compound is primarily used as a building block in pharmaceutical research and development. Piperazine derivatives are present in a wide spectrum of therapeutic agents, including antipsychotics, antidepressants, antivirals, and anticancer drugs . The structure allows for extensive modification, enabling researchers to optimize the pharmacokinetic profile and target affinity of drug candidates. The two nitrogen atoms in the piperazine ring can be functionalized through various reactions, such as N-alkylation, N-arylation (e.g., via Buchwald-Hartwig amination), and amide bond formation, to create diverse chemical libraries for biological screening . When handling (S)-2-Butylpiperazine, standard safety protocols for basic amines should be followed. This product is intended For Research Use Only and is not meant for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the Safety Data Sheet (SDS) prior to use.

Properties

Molecular Formula

C8H18N2

Molecular Weight

142.24 g/mol

IUPAC Name

(2S)-2-butylpiperazine

InChI

InChI=1S/C8H18N2/c1-2-3-4-8-7-9-5-6-10-8/h8-10H,2-7H2,1H3/t8-/m0/s1

InChI Key

CTEGAXWZJISNOR-QMMMGPOBSA-N

Isomeric SMILES

CCCC[C@H]1CNCCN1

Canonical SMILES

CCCCC1CNCCN1

Origin of Product

United States

Preparation Methods

Asymmetric Lithiation and Electrophilic Trapping

One of the most established approaches to synthesize enantiomerically enriched 2-substituted piperazines involves asymmetric lithiation of N-protected piperazines followed by electrophilic trapping. This method uses chiral ligands complexed with organolithium reagents to induce stereoselective deprotonation at the 2-position.

  • Procedure:
    N-Boc (tert-butoxycarbonyl) protected piperazine derivatives are treated with sec-butyllithium complexed with chiral ligands such as (R,R)- or (S,S)-sparteine surrogates at low temperatures to achieve selective lithiation at the 2-position. The resulting 2-lithiated intermediate is then trapped with electrophiles like trimethylsilyl chloride or alkyl halides to introduce the butyl substituent.

  • Outcomes:
    Yields vary depending on ligand and conditions. For example, s-BuLi/(R,R)-ligand complexes provided 2-substituted piperazine derivatives in yields ranging from low (13%) to moderate (73%) with enantiomeric ratios around 90:10, indicating moderate stereocontrol.

  • Challenges:
    The method requires careful control of temperature and stoichiometry, and sometimes yields are low due to competing side reactions or incomplete lithiation. Nonetheless, it remains a valuable route for accessing enantioenriched 2-substituted piperazines, including (S)-2-butylpiperazine.

Parameter Value/Condition Notes
Starting material N-Boc piperazine Protected to direct lithiation
Lithiation reagent sec-Butyllithium + chiral ligand (R,R)- or (S,S)-sparteine surrogates
Electrophile Alkyl halide or Me3SiCl Introduces butyl or silyl group
Temperature Low temperature (-78 to 0 °C) Controls selectivity
Yield 13% to 73% Dependent on ligand and conditions
Enantiomeric ratio (er) Up to 90:10 Moderate enantioselectivity

Chiral Aziridine Ring Opening and Cyclization

An alternative synthetic route involves the preparation of chiral aziridine intermediates derived from amino acids such as L-serine, followed by ring opening and cyclization to form the piperazine ring with stereochemical control.

  • Procedure:
    Starting from L-serine, a low-cost chiral amino acid, aziridines are synthesized via cyclization under phase-transfer catalysis conditions. These aziridines are then opened and cyclized using reagents such as diphenylvinylsulfonium trifluoromethanesulfonate to yield (S)-2-substituted piperazines with high stereochemical fidelity.

  • Outcomes:
    This method has been reported to give yields around 78% for the formation of (S)-2-tert-butylamide-piperazine derivatives, which share the same stereochemical fragment as (S)-2-butylpiperazine, indicating its potential applicability.

Step Reagents/Conditions Yield (%) Notes
Aziridine formation L-serine, phase transfer catalysis Not specified Chiral aziridine intermediate
Ring opening and cyclization Diphenylvinylsulfonium triflate 78 High stereochemical retention

One-Pot Diastereoselective Synthesis via Ugi Reaction and Cyclization

Recent advances include one-pot multicomponent reactions such as the Ugi reaction followed by intramolecular cyclization to form pyrrolopiperazine derivatives, which can be adapted to synthesize 2-substituted piperazines.

  • Procedure:
    The Ugi four-component reaction involving amino esters, isocyanides, aldehydes, and amines is performed to generate intermediates that cyclize under basic conditions (e.g., cesium carbonate in acetonitrile) to form pyrrolopiperazine-2,6-diones with high diastereoselectivity.

  • Outcomes:
    This method yields enantiopure piperazine derivatives in high yields, except for glycine derivatives which form racemic mixtures. The stereochemical outcome is influenced by the chiral amino ester used.

Reaction Step Conditions Yield (%) Notes
Ugi reaction Amino esters, isocyanides, aldehydes High yields (not quantified) One-pot, multicomponent
Cyclization Cesium carbonate, acetonitrile High yields Diastereoselective, enantiopure

Classical Alkylation of Piperazine

A more classical synthetic approach involves direct alkylation of piperazine with alkyl halides under controlled conditions.

  • Procedure:
    Piperazine or its hydrochloride salt is reacted with butyl halides (e.g., 2-bromobutane) in the presence of a base to form 2-butylpiperazine derivatives. However, this method often produces racemic mixtures unless chiral resolution or chiral auxiliaries are employed.

  • Limitations:
    This approach is less favored for enantioselective synthesis due to lack of stereocontrol and formation of side products such as dibenzylpiperazine analogs in similar systems.

Summary Table of Preparation Methods

Method Starting Material Key Reagents/Conditions Yield (%) Stereochemical Control Notes
Asymmetric lithiation-trapping N-Boc piperazine sec-Butyllithium + chiral ligand, electrophile 13 - 73 Moderate (up to 90:10 er) Requires low temperature, careful handling
Chiral aziridine opening/cyclization L-serine-derived aziridine Diphenylvinylsulfonium triflate ~78 High Uses inexpensive chiral amino acid
One-pot Ugi reaction + cyclization Amino esters, isocyanides Cesium carbonate, acetonitrile High High (enantiopure) Multicomponent, efficient
Classical alkylation Piperazine Butyl halide, base Variable, racemic Low Simple but no stereocontrol

Chemical Reactions Analysis

Types of Reactions

(S)-2-Butylpiperazine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to obtain reduced derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at room temperature.

    Reduction: Lithium aluminum hydride in anhydrous ether under reflux conditions.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide in an organic solvent.

Major Products Formed

    Oxidation: N-oxides of (S)-2-Butylpiperazine.

    Reduction: Reduced derivatives with hydrogen atoms replacing the butyl group.

    Substitution: Various substituted piperazine derivatives depending on the alkyl halide used.

Scientific Research Applications

(S)-2-Butylpiperazine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its pharmacological properties, including potential use as an intermediate in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-2-Butylpiperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The butyl group and the piperazine ring contribute to its binding affinity and specificity. The compound may modulate biological pathways by acting as an agonist or antagonist, depending on the target.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The substituent at the piperazine ring’s second carbon significantly alters molecular properties:

Compound Substituent Lipophilicity (LogP)* Water Solubility Key Structural Feature
(S)-2-Butylpiperazine Butyl (C₄H₉) High (~2.1) Low Aliphatic chain, S-configuration
2-Methylpiperazine Methyl (CH₃) Moderate (~0.8) Moderate Compact alkyl group
2-Benzylpiperazine Benzyl (C₆H₅CH₂) Very High (~3.5) Very Low Aromatic bulk
2-Phenylpiperazine Phenyl (C₆H₅) High (~2.4) Low Planar aromatic ring

*Estimated based on substituent contributions.

In contrast, benzyl and phenyl substituents introduce aromaticity, which may improve binding to hydrophobic pockets in target proteins but increase metabolic instability .

Pharmacological and Therapeutic Comparisons

Patent and Clinical Trends

  • A 2016 patent review highlighted (S)-2-Butylpiperazine derivatives as candidates for antipsychotic and antidepressant agents, leveraging their chiral specificity .
  • In contrast, 2-benzylpiperazine derivatives are patented for anti-inflammatory applications, emphasizing their dual-action sulfonamide conjugates .

Biological Activity

(S)-2-Butylpiperazine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

(S)-2-Butylpiperazine is a piperazine derivative characterized by the presence of a butyl group at the second position of the piperazine ring. The synthesis typically involves the reaction of piperazine with butyl halides or through more complex synthetic routes involving protecting groups like Boc (tert-butyloxycarbonyl) to facilitate further functionalization .

The biological activity of (S)-2-butylpiperazine can be attributed to its role as a ligand that interacts with various receptors and enzymes. Its mechanism of action includes:

  • Receptor Binding : As a ligand, it may modulate the activity of specific receptors, such as sigma receptors, which are implicated in various neurological processes .
  • Enzyme Inhibition : It has been studied for its potential to inhibit enzymes like soluble epoxide hydrolase (sEH), which is involved in lipid metabolism and inflammation .

Biological Activities

The compound exhibits several biological activities:

  • Antimicrobial Activity : Research has shown that piperazine derivatives, including (S)-2-butylpiperazine, possess antibacterial properties against various microbial strains .
  • Neuropharmacological Effects : Studies indicate that (S)-2-butylpiperazine may have effects on neurotransmitter systems, potentially influencing conditions such as anxiety and depression by acting on serotonin and dopamine receptors .
  • Anticancer Potential : Recent studies have explored its efficacy as a sigma-2 receptor ligand, which may have implications for cancer treatment, particularly in targeting solid tumors .

Table 1: Summary of Biological Activities of (S)-2-Butylpiperazine

Activity TypeDescriptionReference
AntimicrobialEffective against various bacterial strains
NeuropharmacologicalModulates serotonin and dopamine receptor activity
Enzyme InhibitionInhibits soluble epoxide hydrolase
AnticancerPotential sigma-2 receptor ligand

Notable Studies

  • Antimicrobial Efficacy : A study synthesized several piperazine derivatives, including (S)-2-butylpiperazine, demonstrating significant antibacterial activity against Gram-positive and Gram-negative bacteria. The study highlighted structure-activity relationships that could guide future drug development .
  • Neuropharmacological Impact : Research focused on the interaction of (S)-2-butylpiperazine with serotonin receptors showed promising results in modulating anxiety-like behaviors in animal models. This suggests potential therapeutic applications in treating anxiety disorders .
  • Cancer Research : A recent investigation into sigma receptor ligands identified (S)-2-butylpiperazine as a selective ligand for the sigma-2 receptor. This finding opens avenues for developing new cancer therapies targeting this receptor subtype .

Q & A

Q. What are the common synthetic routes for (S)-2-Butylpiperazine, and how are reaction conditions optimized?

The synthesis of (S)-2-Butylpiperazine derivatives typically involves multi-step processes. For example, piperazine rings can be constructed via reactions of ethylenediamine with dihaloalkanes under basic conditions . Optimization includes adjusting solvents (e.g., dichloromethane vs. THF), reaction times, and stoichiometric ratios of reagents. For instance, benzoic acid derivatives are used as starting materials, with acyl chloride intermediates and bromination steps to introduce substituents . Key parameters like temperature (e.g., 0°C for controlled reactions to avoid byproducts ) and catalyst selection (e.g., palladium for hydrogenation) are critical for yield and enantiomeric purity.

Q. Which analytical techniques are used to confirm the structure and purity of (S)-2-Butylpiperazine derivatives?

Characterization relies on IR spectroscopy (to identify functional groups), <sup>1</sup>H NMR (to confirm substituent positions and stereochemistry), GC-MS (for molecular weight verification), and HPLC (to assess enantiomeric purity) . For example, melting point analysis and chiral column HPLC are used to distinguish (S) and (R) enantiomers .

Q. What are the primary applications of (S)-2-Butylpiperazine in medicinal chemistry?

Piperazine derivatives are explored as ligands for receptor-binding studies (e.g., serotonin or dopamine receptors) due to their structural flexibility . Specific derivatives show potential as antimicrobial agents or enzyme inhibitors, with modifications like sulfamoylphenyl or hydroxyethyl groups enhancing biological activity .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for (S)-2-Butylpiperazine derivatives?

Discrepancies in NMR or IR spectra often arise from conformational isomerism or impurities. For example, unexpected peaks in <sup>1</sup>H NMR may indicate residual solvents or byproducts. Cross-validation with 2D NMR (COSY, HSQC) and X-ray crystallography can clarify structural ambiguities . If purity is questioned, repeat purification via column chromatography or recrystallization, followed by HPLC-MS analysis, is recommended .

Q. What strategies improve enantiomeric purity during (S)-2-Butylpiperazine synthesis?

Chiral resolution techniques include:

  • Chiral auxiliaries : Use Boc-protected intermediates to stabilize stereocenters during reactions .
  • Catalytic asymmetric synthesis : Employ chiral catalysts (e.g., Ru-BINAP complexes) for hydrogenation steps .
  • Kinetic resolution : Leverage enzymes like lipases to selectively hydrolyze one enantiomer . Post-synthesis, chiral HPLC with columns like Chiralpak AD-H can achieve >99% enantiomeric excess .

Q. How do substituents on the piperazine ring affect biological activity?

  • Electron-withdrawing groups (e.g., nitro, sulfonamide) enhance receptor-binding affinity by increasing polarity .
  • Hydrophobic substituents (e.g., benzyl, cyclohexyl) improve blood-brain barrier penetration .
  • Hydroxyethyl groups increase solubility and reduce toxicity . Structure-activity relationship (SAR) studies using molecular docking (e.g., AutoDock Vina) and in vitro assays (e.g., enzyme inhibition) are critical for optimization .

Q. What computational methods predict the reactivity of (S)-2-Butylpiperazine derivatives?

  • DFT calculations (e.g., Gaussian 09) model reaction pathways and transition states for synthesis optimization .
  • QSAR models correlate substituent properties (e.g., logP, polar surface area) with bioactivity .
  • Retrosynthetic analysis tools (e.g., BenchChem’s PISTACHIO database) propose feasible routes for novel derivatives .

Data Contradiction and Experimental Design

Q. How should researchers address conflicting bioactivity data in piperazine derivatives?

  • Reproducibility checks : Validate assays under standardized conditions (e.g., pH, temperature).
  • Meta-analysis : Compare data across studies (e.g., antimycobacterial activity in vs. ).
  • Control experiments : Test for off-target effects using knockout cell lines or competitive binding assays .

Q. What experimental designs minimize byproduct formation in piperazine synthesis?

  • Low-temperature reactions (0–5°C) reduce side reactions during acylations .
  • Slow reagent addition : Gradual introduction of electrophiles (e.g., 4-sulfonylbenzoyl chloride) prevents di-adduct formation .
  • Protecting groups : Use tert-butoxycarbonyl (Boc) to shield reactive amines during multi-step syntheses .

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